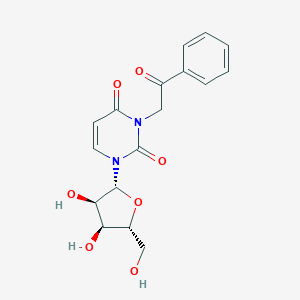

N(3)-Phenacyluridine

Description

Structure

3D Structure

Properties

CAS No. |

144405-50-5 |

|---|---|

Molecular Formula |

C17H18N2O7 |

Molecular Weight |

362.3 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-phenacylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H18N2O7/c20-9-12-14(23)15(24)16(26-12)18-7-6-13(22)19(17(18)25)8-11(21)10-4-2-1-3-5-10/h1-7,12,14-16,20,23-24H,8-9H2/t12-,14-,15-,16-/m1/s1 |

InChI Key |

ABVJRGKUSBWHJY-DTZQCDIJSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |

Synonyms |

N(3)-phenacyluridine |

Origin of Product |

United States |

Significance of Uridine Derivatives in Central Nervous System Research

Uridine (B1682114) and its derivatives are fundamental to the proper functioning of the central nervous system (CNS). elte.hu In the adult nervous system, uridine is the primary pyrimidine (B1678525) nucleoside taken up by the brain from the salvage pathway, where it is phosphorylated into nucleotides. nih.gov These nucleotides are essential precursors for the synthesis of RNA and DNA, as well as for the production of key components of cell membranes and for glycosylation processes. nih.gov

Beyond these metabolic roles, emerging evidence highlights that uridine and its related compounds, such as UTP and UDP-sugars, can act as signaling molecules in the brain. elte.hu They are released into the extracellular space and can act on specific P2Y receptors on the plasma membrane. nih.gov Scientific investigations have demonstrated that the administration of uridine can have sleep-promoting and anti-epileptic effects, influence neuronal plasticity, and improve memory function. elte.hunih.gov This has led to the exploration of uridine and its derivatives as potential neuroprotective agents for the treatment of epileptic and neurodegenerative diseases. elte.hunih.gov The ability of uridine to cross into the brain from the plasma via transporters makes it an attractive parent molecule for the development of new drugs targeting the CNS. elte.hu

Historical Context of N 3 Substituted Nucleosides As Bioactive Agents

The field of medicinal chemistry has a long and rich history of modifying natural nucleosides to create analogues with therapeutic potential. nih.govresearchgate.net These chemically modified nucleoside analogues are designed to mimic their natural counterparts, allowing them to interact with cellular or viral enzymes and disrupt biological processes. nih.govnih.gov This strategy has led to the development of numerous successful antiviral and anticancer drugs. researchgate.net

Within this context, the synthesis of derivatives substituted at the N(3) position of the pyrimidine (B1678525) ring emerged as a promising area of research for developing centrally-acting agents. Early investigations into the structure-activity relationships of N(3)-substituted uridines led to a significant discovery: compounds such as N(3)-benzyluridine exhibited potent hypnotic activity when administered via intracerebroventricular injection in mice. oup.comresearchgate.net This finding was crucial as it demonstrated that modification at the N3 position could impart significant CNS depressant properties. researchgate.net The hypnotic effects were found to be specific to the nucleoside structure, as related compounds lacking the ribose moiety, like N(3)-benzyluracil, did not possess any hypnotic activity. oup.com This pioneering work established N(3)-substituted pyrimidine nucleosides as a new class of bioactive agents worthy of further investigation for their potential effects on the central nervous system. researchgate.net

N 3 Phenacyluridine As a Representative Oxopyrimidine Nucleoside Analogue for Investigation

Strategies for N(3)-Phenacyluridine Synthesis

The synthesis of N(3)-phenacyluridine and its analogues involves carefully designed chemical reactions that allow for the precise introduction of the phenacyl group and other modifications to the uridine (B1682114) scaffold.

Precursor Compounds and Reaction Pathways

The primary precursor for the synthesis of N(3)-phenacyluridine is uridine itself. The key reaction involves the alkylation of the N3 position of the pyrimidine (B1678525) ring of uridine. This is typically achieved by reacting uridine with a phenacyl halide, such as phenacyl bromide, in the presence of a base. The base, often potassium carbonate, facilitates the deprotonation of the N3-H of the uracil (B121893) base, making it a nucleophile that can then attack the electrophilic carbon of the phenacyl halide.

The reaction pathway for the synthesis of N3-substituted uridine derivatives, including N(3)-phenacyluridine, generally involves the following steps:

Protection of the ribose hydroxyl groups (optional but common): To prevent side reactions at the hydroxyl groups of the ribose moiety, they are often protected with suitable protecting groups. For instance, 2',3'-O-isopropylideneuridine can be used as a starting material where the 2' and 3' hydroxyls are protected. nih.gov

N3-Alkylation: The protected or unprotected uridine is then reacted with the appropriate alkylating agent (e.g., phenacyl bromide) in a suitable solvent like dimethylformamide (DMF) with a base.

Deprotection (if applicable): If protecting groups were used, they are removed in the final step to yield the desired N(3)-substituted uridine.

A general synthetic scheme for N(3)-substituted uridines is depicted below:

Uridine + Phenacyl Halide (in the presence of a base) → N(3)-Phenacyluridine

This straightforward approach has been utilized to synthesize a wide array of N(3)-substituted uridine derivatives for biological evaluation. nih.gov

Stereoselective Synthesis of Analogues

The stereochemistry of the ribose sugar and any chiral centers introduced during modification can significantly impact the biological activity of N(3)-phenacyluridine analogues. Therefore, stereoselective synthesis is a critical aspect of developing potent and specific compounds.

One notable example is the stereospecific metabolism of N(3)-phenacyluridine to its corresponding alcohol metabolite, N(3)-(α-hydroxy-β-phenethyl)uridine. Studies have shown that the reduction of the keto group of the phenacyl moiety is highly stereoselective, predominantly forming the (S)-(+)-α-hydroxy-β-phenethyluridine metabolite. researchgate.net This (S)-isomer was found to possess hypnotic activity comparable to the parent compound, while the (R)-isomer was inactive, highlighting the importance of stereochemistry for its biological effect. researchgate.netnih.gov

The synthesis of stereochemically pure analogues often involves the use of chiral starting materials or chiral catalysts. For instance, starting with a stereochemically defined sugar derivative ensures the desired configuration in the final nucleoside analogue. Asymmetric synthesis techniques, such as those employing chiral auxiliaries or catalysts, can be used to control the stereochemistry of newly formed chiral centers. nih.govnih.govrsc.org While specific examples for N(3)-phenacyluridine are not extensively detailed in the provided context, the principles of stereoselective synthesis are broadly applicable in nucleoside chemistry to create enantiomerically pure or enriched analogues for detailed structure-activity relationship (SAR) studies. scielo.org.zamdpi.com

Derivatization Approaches and Structure-Activity Relationship Elucidation

Modifications at the N3 Position of the Pyrimidine Ring

The N3 position of the uridine ring has been a primary focus for modification to understand its influence on activity. The introduction of a phenacyl group at this position was found to be a significant discovery, as N(3)-phenacyluridine exhibited hypnotic activity 20 times stronger than the previously known N(3)-benzyluridine. nih.gov

Further exploration of substituents at the N3 position has led to the synthesis of a large number of derivatives. nih.gov For example, introducing benzyl-analogous groups at the N3 position of uridine generally increased hypnotic activity. researchgate.net The structure-activity relationship studies have shown that the nature of the substituent at the N3 position is a critical determinant of the compound's central nervous system (CNS) depressant effects. researchgate.netoup.com

| Compound/Modification | Key Finding | Reference |

| N(3)-Benzyluridine | Exhibited hypnotic activity. | researchgate.netresearchgate.net |

| N(3)-Phenacyluridine | Hypnotic activity 20 times stronger than N(3)-benzyluridine. | nih.gov |

| N(3)-(2',4'-Dimethoxyphenacyl)uridine | Showed significantly enhanced antinociceptive effects compared to N(3)-phenacyluridine. | nih.govresearchgate.net |

| N(3)-(p-Xylyl) substituted 2',3'-O-isopropylideneuridine | Showed CNS depressant effects. | researchgate.net |

These findings underscore the importance of the N3-substituent in modulating the pharmacological profile of uridine derivatives.

Alterations to the Ribose Moiety

Modifications to the ribose moiety of N(3)-phenacyluridine and its analogues have also been investigated to determine the role of the sugar component in their biological activity. In general, modifications to the sugar moiety have been found to decrease hypnotic activity, suggesting that the ribose is essential for this particular effect. researchgate.net For instance, N(3)-phenacyluracil, which lacks the ribose moiety, did not show any hypnotic activity. nih.govoup.com

However, certain modifications to the ribose hydroxyl groups can influence the pharmacokinetic properties of the compounds. For example, 2',3',5'-tri-O-methyl or -acetyl derivatives of some N3-substituted uridines were found to elicit hypnotic activity upon intravenous injection, a route through which the parent compounds were inactive. researchgate.net This suggests that masking the polar hydroxyl groups can improve the compound's ability to cross the blood-brain barrier.

Further studies have explored the synthesis of analogues with different sugars or modifications at specific positions of the ribose ring. For instance, the synthesis of N(3)-(2',4'-dimethoxyphenacyl)2'-deoxyuridine and N(3)-(2',5'-dimethoxyphenacyl)arabinofuranosyluracil demonstrated that changes in the sugar part, in combination with optimal N3-substituents, can lead to potent antinociceptive agents. nih.gov

| Modification | Key Finding | Reference |

| Lack of Ribose (N(3)-Phenacyluracil) | No hypnotic activity observed. | nih.govoup.com |

| 2',3',5'-tri-O-acetyl/methyl derivatives | Showed hypnotic activity upon intravenous injection. | researchgate.net |

| 2'-Deoxyuridine analogue | N(3)-(2',4'-dimethoxyphenacyl)2'-deoxyuridine showed potent antinociceptive effects. | nih.gov |

| Arabinofuranosyluracil analogue | N(3)-(2',5'-dimethoxyphenacyl)arabinofuranosyluracil showed potent antinociceptive effects. | nih.gov |

Synthesis of Acyclonucleoside Analogues

Acyclonucleoside analogues, which lack the cyclic ribose sugar and instead possess a flexible side chain, represent another important class of modified nucleosides. The synthesis of acyclic analogues of N(3)-phenacyluridine has been explored to investigate whether the rigid ribose ring is an absolute requirement for its biological activity and to potentially develop compounds with improved properties. researchgate.netaip.org

The synthesis of these acyclic analogues typically involves the N(3)-alkylation of a pre-formed acyclic uracil derivative. For example, 1-(2-acetoxyethyl)uracil and 1-(2-acetoxyethoxymethyl)uracil have been used as starting materials, which are then alkylated at the N3 position to introduce the phenacyl group or its analogues. researchgate.netresearchgate.net

Studies on these acyclic analogues have provided valuable insights into the SAR. While the ribose moiety was found to be crucial for the hypnotic activity of N(3)-phenacyluridine, the development of acyclic analogues continues to be an active area of research, potentially leading to compounds with different pharmacological profiles or improved drug-like properties. jst.go.jpnih.govchimicatechnoacta.ru

Advanced Synthetic Techniques in Nucleoside Analogue Development

While classical chemical synthesis provides a robust foundation for producing nucleoside analogues, the development of advanced synthetic techniques offers significant improvements in efficiency, selectivity, and environmental sustainability. researchgate.netnih.gov These modern methods are highly relevant to the synthesis of N(3)-phenacyluridine and its derivatives.

Enzymatic Synthesis: Biocatalysis, using either isolated enzymes or whole-cell systems, has emerged as a powerful alternative to traditional chemical methods. researchgate.net Enzymes like nucleoside phosphorylases (NPs) and kinases offer exceptional regio- and stereoselectivity under mild reaction conditions, often eliminating the need for complex protection and deprotection steps. conicet.gov.arresearchgate.net For instance, nucleoside phosphorylases can catalyze the reversible transfer of a glycosyl group from a donor nucleoside to a new base, a process known as transglycosylation. conicet.gov.arnih.gov While direct enzymatic synthesis of N(3)-phenacyluridine has not been extensively reported, enzymatic methods are crucial for preparing modified nucleoside precursors. mdpi.comfrontiersin.org Kinases can be used for the selective phosphorylation of nucleosides, which is a key step in producing nucleotide analogues. mdpi.comfrontiersin.org The use of enzyme-mediated processes is increasingly favored for industrial-scale production due to reduced waste and higher efficiency. researchgate.net

Phase-Transfer Catalysis (PTC): The N-alkylation of uracil and its nucleosides is a prime candidate for enhancement by phase-transfer catalysis (PTC). rsc.orgfzgxjckxxb.comacsgcipr.org This technique is particularly useful for reactions involving two immiscible phases, such as a solid base in an organic solvent. fzgxjckxxb.com In the synthesis of N(3)-phenacyluridine, which involves the reaction of a nucleoside (often in a suspension with a base like potassium carbonate) with an alkylating agent in a solvent like DMF, a phase-transfer catalyst can significantly accelerate the reaction. sioc-journal.cn The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the deprotonated nucleoside anion from the solid or aqueous phase into the organic phase, where it can react with the phenacyl halide. acsgcipr.orgresearchgate.net This leads to faster reaction times, milder conditions, and potentially higher yields, making it a valuable tool for scaling up production. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of many heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes. mdpi.comrsc.org The technique relies on dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net The synthesis of N-heterocycles, including the functionalization of pyrimidine rings, has been shown to be highly amenable to microwave irradiation. rsc.org While specific literature on the microwave-assisted synthesis of N(3)-phenacyluridine is sparse, the principles are directly applicable. The palladium-catalyzed intramolecular cyclization and other C-N bond-forming reactions used in creating complex nucleoside analogues have been successfully accelerated using microwave technology, suggesting its potential for optimizing the N-alkylation step in N(3)-phenacyluridine synthesis. mdpi.comnih.gov

Molecular Mechanisms of Action and Receptor Interactions

Interaction with Benzodiazepine (B76468) Receptors

Competitive Binding Studies with Radiolabeled Ligands

Competitive binding assays using the radiolabeled benzodiazepine ligand [3H]flunitrazepam have been instrumental in characterizing the interaction between N(3)-phenacyluridine and the benzodiazepine receptor. oup.comnih.govresearchgate.net These studies, which measure the ability of an unlabeled compound (in this case, N(3)-phenacyluridine) to displace a radiolabeled ligand from its receptor, have shown that N(3)-phenacyluridine inhibits the specific binding of [3H]flunitrazepam to synaptic membranes from the bovine cortex in a concentration-dependent manner. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) for this inhibition was determined to be 129 μM. oup.comnih.gov Scatchard analysis of the binding data revealed that N(3)-phenacyluridine acts as a competitive inhibitor at the benzodiazepine binding site. nih.govresearchgate.net This means that it directly competes with [3H]flunitrazepam for the same binding site on the receptor. The analysis indicated that N(3)-phenacyluridine affects the affinity of flunitrazepam for its binding site without altering the total number of available binding sites. oup.com

Affinity Characteristics

While N(3)-phenacyluridine does interact with the benzodiazepine receptor, its affinity for this site is considered to be relatively low. oup.comnih.govresearchgate.net The IC50 value of 129 μM indicates that a comparatively high concentration of N(3)-phenacyluridine is required to displace 50% of the radiolabeled benzodiazepine ligand. oup.comnih.gov This is in contrast to its much higher affinity for the novel uridine (B1682114) receptor. oup.comnih.govresearchgate.net

The interaction of N(3)-phenacyluridine with the benzodiazepine receptor is distinct from that of barbiturates. While barbiturates are known to enhance [3H]flunitrazepam binding, N(3)-phenacyluridine has been shown to decrease it. oup.com This suggests a different mode of allosteric modulation of the GABA-A receptor complex compared to barbiturates. regulations.gov

Characterization of Uridine Receptors

The primary mechanism of action for N(3)-phenacyluridine is increasingly thought to be mediated through a novel class of receptors specific to uridine and its analogues. oup.comelte.hunih.gov This hypothesis is supported by binding studies and the high affinity and specificity demonstrated by N(3)-phenacyluridine and its metabolites for these sites.

Evidence for a Novel Uridine Binding Site in Central Nervous System

Compelling evidence points to the existence of a distinct uridine binding site, or "uridine receptor," in the central nervous system. oup.comnih.govnih.govresearchgate.net This was first proposed following the observation that [3H]N(3)-phenacyluridine binds to synaptic membranes from the bovine brain in a concentration-dependent and saturable manner. oup.comnih.gov Scatchard analysis of this binding revealed a single, high-affinity binding site. oup.comnih.govresearchgate.net

The distribution of these specific binding sites is not uniform throughout the brain. In the rat brain, the rank order of density of these sites is striatum > thalamus > cerebral cortex > cerebellum > midbrain > medulla oblongata. oup.comnih.govresearchgate.net This regional distribution suggests a specific role for these receptors in modulating neuronal activity in different brain areas.

Further support for this novel receptor comes from structure-activity relationship studies. nih.gov N(3)-phenacyl derivatives of other pyrimidine (B1678525) nucleosides, such as thymidine (B127349) and 6-azauridine, also inhibit the specific binding of [3H]uridine and exhibit hypnotic activity. nih.gov Conversely, compounds with altered sugar moieties, like N3-phenacyl-2',3'-O-isopropylideneuridine, show neither binding affinity nor hypnotic effects, highlighting the structural requirements for interaction with this receptor. nih.gov

The stereospecificity of the binding site provides strong evidence for a specific receptor. The potent hypnotic isomer, N3-(S)-(+)-α-hydroxy-β-phenethyluridine, strongly inhibits [3H]N3-phenacyluridine binding, while the less active (R)-isomer is a much weaker inhibitor. nih.gov This stereoselective recognition is a hallmark of specific receptor-ligand interactions. oup.com

The following table summarizes the inhibitory constants (Ki) of N(3)-phenacyluridine and its metabolites for the specific binding of [3H]N(3)-phenacyluridine to synaptic membranes from bovine thalami.

| Compound | Ki (nM) |

| N(3)-Phenacyluridine | 0.65 |

| N3-(S)-(+)-α-hydroxy-β-phenethyluridine | 10.2 |

| N3-(R)-(-)-α-hydroxy-β-phenethyluridine | 1908 |

| α-hydroxy-β-phenethyluridine (racemic mixture) | 397.4 |

Data sourced from multiple studies. oup.comnih.govresearchgate.net

This data clearly illustrates the high affinity of N(3)-phenacyluridine and its active (S)-metabolite for this novel binding site, further solidifying the evidence for a distinct uridine receptor in the central nervous system. oup.comnih.govresearchgate.net

Distribution of Uridine Binding Sites in Brain Regions

Research utilizing radiolabeled [3H]N3-phenacyluridine has been instrumental in identifying the distribution of specific binding sites, proposed as uridine receptors, within the central nervous system. oup.comnih.gov Studies in the rat brain have determined a distinct distribution pattern for these binding sites. The rank order of the density of these specific binding sites is as follows: striatum > thalamus > cerebral cortex > cerebellum > midbrain > medulla oblongata. oup.comnih.govresearchgate.net The binding of [3H]N3-phenacyluridine to synaptic membranes is concentration-dependent and analysis reveals a single component binding site. oup.comnih.gov This specific distribution suggests that the receptors mediating the effects of N(3)-Phenacyluridine are located in brain regions integral to regulating functions like sleep. nih.govresearchgate.net

Stereospecificity of Binding and Activity

A significant aspect of the pharmacology of N(3)-Phenacyluridine is the stereospecificity of its action and binding affinity, which becomes evident upon its metabolism. oup.comnih.gov In vivo studies in mice show that N(3)-Phenacyluridine is exclusively metabolized to N3-(S)-(+)-α-hydroxy-β-phenethyluridine, not the (R)- form. oup.comnih.govresearchgate.net This metabolic pathway is critical, as the resulting stereoisomers exhibit markedly different pharmacological profiles.

The N3-(S)-(+)-α-hydroxy-β-phenethyluridine metabolite possesses both strong hypnotic activity and a high affinity for the uridine receptor. oup.comnih.govresearchgate.net Conversely, the N3-(R)-(-)-α-hydroxy-β-phenethyluridine isomer demonstrates low hypnotic activity and weak affinity for the receptor. oup.comnih.govresearchgate.net The racemic mixture of these metabolites shows an intermediate level of pharmacological effect. nih.govresearchgate.net This clear difference in biological activity between the (S) and (R) isomers provides strong evidence for the existence of a specific uridine binding site or receptor in the central nervous system that is sensitive to the stereochemistry of its ligands. oup.comnih.gov The inhibitory constants (Ki) and hypnotic effects of N(3)-Phenacyluridine and its metabolites underscore this stereospecificity. researchgate.netaip.org

| Compound | Inhibitory Constant (Ki) in nM | Hypnotic Activity (Sleeping Time in min) |

|---|---|---|

| N(3)-Phenacyluridine | 0.65 | 487 ± 31 |

| N3-α-Hydroxy-β-phenethyluridine (Racemic mixture) | 397.4 | 279 ± 24 |

| N3-(S)-(+)-α-Hydroxy-β-phenethyluridine | 10.2 | 409 ± 21 |

| N3-(R)-(-)-α-Hydroxy-β-phenethyluridine | 1908 | 27 ± 7 |

Limited Interactions with Other Neurotransmitter Receptors

Despite the potent central nervous system depressant effects of N(3)-Phenacyluridine, investigations into its mechanism of action have revealed that it has a low affinity for several other major neurotransmitter receptor systems. oup.comnih.govresearchgate.net

GABAergic System Assessment

The interaction of N(3)-Phenacyluridine with the GABAergic system has been specifically evaluated. Studies show that the compound interacts with the benzodiazepine binding site on the GABAA receptor. oup.comnih.govresearchgate.net N(3)-Phenacyluridine was found to inhibit the specific binding of [3H]flunitrazepam to synaptic membranes from the bovine cortex in a concentration-dependent manner, with an IC50 value of 129 μM. nih.govresearchgate.net Further analysis indicated that this interaction is competitive. nih.govresearchgate.net However, the affinity of N(3)-Phenacyluridine for the benzodiazepine binding site is considered low. oup.comnih.govresearchgate.net These findings suggest that the pharmacological activity of N(3)-Phenacyluridine may be partially, but not primarily, mediated through the benzodiazepine site of the GABAA receptor. oup.comnih.gov

Serotonergic (5-HT) System Assessment

As part of the effort to elucidate its mechanism of action, N(3)-Phenacyluridine was tested for its interaction with the serotonergic system. oup.comnih.gov These investigations concluded that the compound has a low affinity for serotonin (B10506) (5-HT) receptors. oup.comnih.govresearchgate.net This indicates that the serotonergic system is not a primary target for the pharmacological effects of N(3)-Phenacyluridine.

Adenosine (B11128) Receptor Interactions

The interaction between N(3)-Phenacyluridine and adenosine receptors has also been examined. oup.comnih.gov Similar to its interactions with GABA and 5-HT receptors, N(3)-Phenacyluridine was found to have a low affinity for adenosine receptors. oup.comnih.govresearchgate.net This distinguishes its mechanism from that of adenosine, another nucleoside known to have CNS effects. oup.com

Metabolic Pathways and Active Metabolites of N 3 Phenacyluridine

In Vivo Metabolic Transformation in Animal Models

Studies in mice have been instrumental in understanding the in vivo metabolic fate of N(3)-phenacyluridine. Following intraperitoneal administration of radiolabeled N(3)-phenacyluridine, a substantial portion of the radioactivity, approximately 65%, is excreted in the urine within 48 hours. nih.govjst.go.jp This indicates that the compound is readily absorbed and processed by the body, with urinary excretion being a primary route of elimination for its metabolites. The analysis of urine has led to the successful extraction and isolation of key metabolic products, which have been subsequently identified through techniques like mass spectrometry. nih.govjst.go.jpjst.go.jp

The metabolic process primarily involves the reduction of the ketone group present in the phenacyl moiety of the parent compound. tandfonline.com This transformation is a common metabolic pathway for drugs containing a ketone group and is catalyzed by reductase enzymes found in the cytosol. tandfonline.com This reduction leads to the formation of an alcohol metabolite, a process that has been observed to be highly stereoselective. nih.govresearchgate.net

Identification and Characterization of Primary Metabolites

The primary metabolites of N(3)-phenacyluridine identified in the urine of mice are N(3)-α-hydroxy-β-phenethyluridine and N(3)-phenacyluracil. nih.govjst.go.jp Uridine (B1682114) has also been identified as a minor metabolite. nih.govresearchgate.net The principal metabolic pathway is the reduction of the ketone group, leading to the formation of N(3)-α-hydroxy-β-phenethyluridine. nih.gov The identification of these metabolites was achieved through their isolation from urine and subsequent analysis using mass spectrometry. nih.govjst.go.jpjst.go.jp

To further characterize the stereochemistry of the alcohol metabolite, synthetic racemates of N(3)-α-hydroxy-β-phenethyluridine were prepared. nih.gov These synthetic isomers, N(3)-(S)-(+)-α-hydroxy-β-phenethyluridine and N(3)-(R)-(-)-α-hydroxy-β-phenethyluridine, were then separated using high-performance liquid chromatography (HPLC) with a chiral column. nih.govjst.go.jp This allowed for a direct comparison with the metabolite isolated from urine, confirming its specific stereochemical configuration. nih.gov

Table 1: Primary Metabolites of N(3)-Phenacyluridine

| Metabolite Name | Metabolic Pathway | Significance |

| N(3)-(S)-(+)-α-Hydroxy-β-phenethyluridine | Ketone Reduction | Major, active metabolite nih.govjst.go.jpoup.com |

| N(3)-phenacyluracil | Not specified | Minor metabolite nih.govresearchgate.net |

| Uridine | Not specified | Minor metabolite nih.govresearchgate.net |

Pharmacological Activity of Identified Metabolites

N(3)-(S)-(+)-α-Hydroxy-β-phenethyluridine as an Active Metabolite

The major metabolite, N(3)-(S)-(+)-α-hydroxy-β-phenethyluridine, has been identified as an active metabolite, possessing hypnotic activity similar in potency to the parent compound, N(3)-phenacyluridine. nih.govjst.go.jp This metabolite has been shown to potentiate pentobarbital-induced sleeping time in mice, indicating a significant central nervous system depressant effect. nih.govresearchgate.net Furthermore, N(3)-(S)-(+)-α-hydroxy-β-phenethyluridine exhibits a strong binding affinity for the uridine receptor in synaptic membranes, which is believed to mediate its hypnotic effects. oup.comoup.com

Comparative Activity of Enantiomeric Forms

A striking difference in pharmacological activity is observed between the two enantiomers of N(3)-α-hydroxy-β-phenethyluridine. nih.govresearchgate.net The (S)-(+)-enantiomer is the pharmacologically active form, exhibiting potent hypnotic activity. nih.govjst.go.jp In contrast, the (R)-(-)-enantiomer is largely inactive and does not possess hypnotic properties. nih.govresearchgate.net The racemic mixture of N(3)-α-hydroxy-β-phenethyluridine shows hypnotic activity that is approximately two-thirds of that of the pure (S)-(+)-enantiomer. nih.gov This highlights the stereoselective nature of the pharmacological action.

Table 2: Comparative Hypnotic Activity of N(3)-Phenacyluridine and its Metabolites

| Compound | Hypnotic Activity |

| N(3)-Phenacyluridine | Potent nih.govnih.gov |

| N(3)-(S)-(+)-α-Hydroxy-β-phenethyluridine | Potent, similar to parent compound nih.govjst.go.jp |

| N(3)-(R)-(-)-α-Hydroxy-β-phenethyluridine | Inactive nih.govresearchgate.net |

| N(3)-α-hydroxy-β-phenethyluridine (racemate) | Approximately 2/3 the activity of the (S)-(+) form nih.gov |

| N(3)-phenacyluracil | Inactive nih.govtandfonline.com |

| Uridine | Inactive tandfonline.com |

Stereoselectivity of Metabolic Processes

The metabolism of N(3)-phenacyluridine demonstrates a high degree of stereoselectivity. nih.govresearchgate.net The reduction of the ketone group predominantly produces the (S)-(+)-configuration of the alcohol metabolite, N(3)-(S)-(+)-α-hydroxy-β-phenethyluridine. nih.govoup.com In fact, studies have shown that N(3)-phenacyluridine is exclusively metabolized to the N(3)-(S)-(+)-α-hydroxy-β-phenethyluridine form in mice, with the (R)-(-) form not being detected as a metabolite. oup.com This stereospecific conversion is a critical aspect of its metabolism, as it directly leads to the formation of the pharmacologically active metabolite. The high stereoselectivity of this reduction process underscores the specific enzymatic machinery involved in the biotransformation of N(3)-phenacyluridine. nih.govresearchgate.net

Advanced Methodologies in N 3 Phenacyluridine Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental tools for characterizing the interaction of compounds with specific receptors. sygnaturediscovery.com In the context of N(3)-Phenacyluridine research, these assays have been instrumental in identifying and characterizing its binding sites.

Research has shown that N(3)-Phenacyluridine can inhibit the specific binding of [3H]flunitrazepam to synaptic membranes from the bovine cortex in a manner that is dependent on concentration, with a reported IC50 value of 129 μM. nih.gov This suggests an interaction with the benzodiazepine (B76468) receptor. Further investigation through Scatchard analysis of [3H]flunitrazepam binding indicated that N(3)-Phenacyluridine competitively interacts with the ligand at the benzodiazepine receptor binding site. nih.gov This competitive binding was also observed in the presence of Ro15-1788, a known benzodiazepine receptor antagonist. nih.gov These findings suggest that the pharmacological effects of N(3)-Phenacyluridine may be at least partially mediated through the benzodiazepine receptor. nih.gov

Radioligand binding assays are versatile and can be categorized into several types, including competition, saturation, and kinetic assays. sygnaturediscovery.comnih.gov Competition studies are used to determine the affinity of an unlabeled ligand, such as N(3)-Phenacyluridine, by measuring its ability to displace a radiolabeled ligand from a receptor. nih.govperceptive.com Saturation experiments, on the other hand, help in determining the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. sygnaturediscovery.comnih.gov Kinetic assays measure the rates of association and dissociation of a radioligand with its receptor. nih.gov

Table 1: Radioligand Binding Assay Data for N(3)-Phenacyluridine

| Parameter | Value | Receptor System | Radioligand | Reference |

|---|---|---|---|---|

| IC50 | 129 μM | Bovine Cortex Synaptic Membranes | [3H]flunitrazepam | nih.gov |

| Binding Nature | Competitive | Bovine Cortex Synaptic Membranes | [3H]flunitrazepam | nih.gov |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation and analysis of complex mixtures, a common requirement in nucleoside analogue research.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, which are stereoisomers that are mirror images of each other. nih.govmdpi.com In the study of N(3)-Phenacyluridine's metabolism, HPLC was crucial for the separation of its enantiomeric metabolites. nih.gov

Specifically, the racemic mixture of N3-alpha-hydroxy-beta-phenethyluridine, a metabolite of N(3)-Phenacyluridine, was successfully separated into its individual isomers, N3-(S)-(+)-alpha-hydroxy-beta-phenethyluridine and N3-(R)-(-)-alpha-hydroxy-beta-phenethyluridine, using a CHIRALCEL-OJ column. nih.gov The retention times for these enantiomers were 13.8 and 17.9 minutes, respectively. nih.gov This separation was critical in determining that the metabolic reduction of N(3)-Phenacyluridine is highly stereoselective, predominantly producing the (S)-(+)-configured alcohol metabolite. nih.gov

The choice of the stationary phase is critical for successful chiral separation. Polysaccharide-based stationary phases are often used for the chiral separation of non-steroidal anti-inflammatory drugs (NSAIDs). hug.ch For instance, an amylose (B160209) tris(3,5-dimethylphenylcarbamate)-derived stationary phase has been utilized under reversed-phase conditions for the separation of ketorolac (B1673617) enantiomers. hug.ch

Table 2: HPLC Enantiomer Separation of N(3)-Phenacyluridine Metabolite

| Compound | HPLC Column | Retention Time (min) | Configuration | Reference |

|---|---|---|---|---|

| N3-(S)-(+)-alpha-hydroxy-beta-phenethyluridine | CHIRALCEL-OJ | 13.8 | (S)-(+) | nih.gov |

| N3-(R)-(-)-alpha-hydroxy-beta-phenethyluridine | CHIRALCEL-OJ | 17.9 | (R)-(-) | nih.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the chemical structure of novel compounds and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Analogue Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, including N(3)-Phenacyluridine and its analogues. nih.govthermofisher.com Both 1H and 13C NMR spectroscopy have been used to confirm the structures of synthesized N(3)-substituted pyrimidine (B1678525) nucleoside derivatives. researchgate.netaip.org

In the broader field of nucleoside analogue research, 2D NMR techniques like COSY and NOESY are employed to study the detailed interactions between drugs and their biological targets. nih.gov For example, NMR has been used to determine the covalent binding site of the antitumor drug CC-1065 to DNA, showing that it binds to the N3 position of adenine. nih.gov While specific NMR spectral data for N(3)-Phenacyluridine itself is not detailed in the provided results, the general application of NMR in characterizing similar nucleoside analogues is well-established. jst.go.jpmdpi.comresearchgate.net

Mass Spectrometry in Metabolite Identification

Mass spectrometry is a highly sensitive technique used to identify and characterize metabolites of drugs like N(3)-Phenacyluridine. nih.govnih.gov Following the administration of [3H]N(3)-Phenacyluridine in mice, urinary metabolites were extracted, isolated, and analyzed by mass spectrometry. nih.gov This analysis led to the identification of N3-phenacyluracil and N3-alpha-hydroxy-beta-phenethyluridine as metabolites. nih.gov Uridine (B1682114) was also identified as a minor metabolite. nih.gov

Modern metabolite identification often utilizes high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS). thermofisher.comevotec.com This combination allows for the determination of the accurate mass of metabolites, which aids in deducing their elemental composition. thermofisher.comevotec.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information, helping to pinpoint the sites of metabolic modification. mdpi.com For instance, a mass shift of 16 amu would suggest a hydroxylation event. mdpi.com

Table 3: Identified Metabolites of N(3)-Phenacyluridine by Mass Spectrometry

| Metabolite | Analytical Method | Biological Matrix | Reference |

|---|---|---|---|

| N3-phenacyluracil | Mass Spectrometry | Mouse Urine | nih.gov |

| N3-alpha-hydroxy-beta-phenethyluridine | Mass Spectrometry | Mouse Urine | nih.gov |

| Uridine | Mass Spectrometry | Mouse Urine | nih.gov |

Computational Chemistry Approaches

Computational chemistry and molecular modeling provide valuable insights into the chemical reactivity and potential properties of molecules like N(3)-Phenacyluridine. scirp.orgscirp.org These methods can be used to study the electronic and structural properties, stability, and potential interactions with biological targets. scirp.org

Techniques such as Density Functional Theory (DFT) are employed to calculate various molecular properties, including HOMO-LUMO energy gaps, ionization potential, and electronegativity, which can help in understanding the reactivity of a compound. scielo.org.mx While specific computational studies on N(3)-Phenacyluridine were not found in the initial search, the application of these methods to similar organic molecules is widespread. scirp.orgscielo.org.mx For example, computational studies on other organic compounds have been used to predict their optoelectronic properties and potential applications in areas like solar cells. scielo.org.mx Such approaches could be applied to N(3)-Phenacyluridine and its analogues to guide the design of new derivatives with enhanced properties. scirp.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. metrionbiosciences.com This method is instrumental in understanding ligand-receptor interactions by modeling the binding pose and estimating the strength of the affinity using scoring functions.

While specific molecular docking studies focusing exclusively on N(3)-Phenacyluridine's interaction with its proposed hypnotic targets are not extensively detailed in published literature, the methodology has been applied to related N(3)-substituted pyrimidine nucleosides to explore their antinociceptive mechanisms. researchgate.net For instance, molecular docking simulations have been used to investigate the binding affinity of these related compounds to cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.netresearchgate.net

Given the experimental evidence that N(3)-Phenacyluridine interacts with a putative uridine receptor and the benzodiazepine receptor, molecular docking serves as a powerful hypothesis-generating tool. nih.govnih.gov Researchers can use docking simulations to:

Predict the binding mode of N(3)-Phenacyluridine within the active site of the GABAA receptor's benzodiazepine binding site.

Identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the ligand.

Explore the structural basis for the compound's competitive interaction with flunitrazepam binding. nih.gov

Build homology models of the proposed uridine receptor and use docking to predict how N(3)-Phenacyluridine and its active metabolites bind, providing a structural rationale for their observed differences in affinity. jst.go.jpresearchgate.net

These computational models can guide further research, such as site-directed mutagenesis studies, to validate the importance of specific residues in the binding and activity of N(3)-Phenacyluridine.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and movements of atoms and molecules over time. youtube.com This technique complements the static picture offered by molecular docking by revealing the flexibility of both the ligand and the receptor and the stability of their interaction. nih.gov

For N(3)-Phenacyluridine, MD simulations would be invaluable for several reasons:

Conformational Analysis: The N(3)-phenacyl group and the ribofuranosyl moiety of the molecule possess significant conformational flexibility. MD simulations can explore the accessible conformations of N(3)-Phenacyluridine in an aqueous environment, which is crucial as the solution conformation can significantly influence its ability to bind to a receptor. nih.gov Studies on related 3-substituted uridine derivatives have shown that the glycosidic linkage is a dominant factor in determining the nucleoside's conformation. nih.govoup.com

Binding Dynamics: MD simulations can be initiated from a docked pose of N(3)-Phenacyluridine in its receptor. These simulations can assess the stability of the predicted binding mode, track the dynamics of water molecules at the interface, and calculate the free energy of binding more accurately than docking scores alone. This would provide insight into the dynamic nature of the allosteric interaction at the benzodiazepine receptor. researchgate.net

Mechanism of Action: By simulating the compound's interaction with its target, MD can help elucidate how ligand binding induces conformational changes in the receptor, leading to a biological response.

Density Functional Theory (DFT) for Stereochemical Assignment and Conformational Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org It provides highly accurate information about molecular geometries, energies, and spectroscopic properties, making it a powerful tool for stereochemical assignment and the study of reaction mechanisms. mdpi.comnih.gov

A critical finding in N(3)-Phenacyluridine research is that it is metabolized in vivo to N3-(α)-hydroxy-β-phenethyluridine. jst.go.jp This metabolite exists as two stereoisomers, (S) and (R), which were separated experimentally. Crucially, the N3-(S)-(+)-α-hydroxy-β-phenethyluridine isomer was found to be a potent hypnotic and had a high affinity for the uridine receptor, whereas the (R)-isomer was significantly less active. jst.go.jpresearchgate.netnih.gov

DFT calculations are ideally suited to corroborate these experimental findings. Although specific DFT studies on N(3)-Phenacyluridine are not prominent in the literature, the methodology would be applied to:

Confirm Stereochemical Assignment: By performing geometry optimization for both the (R) and (S) isomers of the active metabolite, DFT can determine their relative energies and predict their stable conformations.

Predict Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts or circular dichroism spectra for each isomer. Comparing these theoretical spectra with experimental data can definitively confirm the absolute configuration of the biologically active metabolite. This approach is a standard method for assigning the stereochemistry of flexible molecules where traditional methods like NOESY NMR may be insufficient. mdpi.com

Analyze Electronic Properties: DFT can provide insights into the electronic properties, such as charge distribution and molecular orbital energies, that differentiate the active (S)-isomer from the inactive (R)-isomer, helping to explain the observed structure-activity relationship at a fundamental level.

In Vitro and Ex Vivo Experimental Models

Synaptic Membrane Preparations for Binding Studies

A cornerstone of N(3)-Phenacyluridine research has been the use of ex vivo synaptic membrane preparations to characterize its receptor binding properties. nih.gov This technique involves isolating synaptic membranes from specific brain regions, typically from bovine or rat brains, which are rich in receptors. nih.govjst.go.jp These preparations are then used in radioligand binding assays to study the interaction between the compound and its target receptors.

Studies on N(3)-Phenacyluridine have made significant findings using this model:

Identification of a Novel Uridine Receptor: Using [3H]N3-Phenacyluridine as a radioligand, research has demonstrated concentration-dependent and specific binding to synaptic membranes from the bovine brain. nih.gov Scatchard analysis of this binding revealed a single, high-affinity binding site, which has been proposed as a novel "uridine receptor". nih.govnih.gov The highest density of these binding sites in the rat brain was found in the striatum, followed by the thalamus and cerebral cortex. nih.gov

Interaction with the Benzodiazepine Receptor: N(3)-Phenacyluridine was also shown to inhibit the specific binding of [3H]flunitrazepam to synaptic membranes from the bovine cortex in a concentration-dependent manner. nih.gov Scatchard analysis indicated that this interaction is competitive, suggesting that N(3)-Phenacyluridine acts at the benzodiazepine binding site of the GABAA receptor, though with a lower affinity compared to its binding at the uridine receptor. nih.govregulations.gov

Structure-Activity Relationship: Binding assays with synaptic membranes have been crucial for establishing structure-activity relationships. For example, N3-phenacyl derivatives of other pyrimidine nucleosides like thymidine (B127349) and deoxyuridine also inhibited specific [3H]uridine binding, whereas modifications to the sugar moiety abolished this affinity. nih.gov Furthermore, these assays quantified the dramatic difference in binding affinity between the active metabolite N3-(S)-(+)-α-hydroxy-β-phenethyluridine and its inactive (R)-isomer, solidifying the stereospecificity of the interaction. researchgate.netnih.gov

The binding affinities determined from these studies are often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Target/Radioligand | Preparation | Binding Affinity |

| N(3)-Phenacyluridine | Uridine Receptor / [3H]N3-Phenacyluridine | Bovine Thalamus Synaptic Membrane | Ki: 0.65 nM |

| N(3)-Phenacyluridine | Benzodiazepine Receptor / [3H]Flunitrazepam | Bovine Cortex Synaptic Membrane | IC50: 129 µM |

| N3-(S)-(+)-α-hydroxy-β-phenethyluridine | Uridine Receptor / [3H]N3-Phenacyluridine | Bovine Thalamus Synaptic Membrane | Ki: 10.2 nM |

| N3-(R)-(-)-α-hydroxy-β-phenethyluridine | Uridine Receptor / [3H]N3-Phenacyluridine | Bovine Thalamus Synaptic Membrane | Ki: 1908 nM |

| N3-α-hydroxy-β-phenethyluridine (Racemate) | Uridine Receptor / [3H]N3-Phenacyluridine | Bovine Thalamus Synaptic Membrane | Ki: 397.4 nM |

| Data sourced from references jst.go.jp, researchgate.net, nih.gov, nih.gov. |

Cell-Based Assays for Specific Biological Processes

Cell-based assays are essential tools that utilize living cells to investigate the functional consequences of a compound's activity. creative-biolabs.com While in vivo studies have established the CNS depressant and antinociceptive effects of N(3)-Phenacyluridine, cell-based assays are employed to dissect the underlying cellular and molecular mechanisms. researchgate.netnih.gov

Assays for CNS Depressant Activity: The hypnotic and sedative properties of N(3)-Phenacyluridine necessitate assays that can measure its effects on neuronal function. nih.gov Relevant cell-based assays include:

Neuronal Culture Systems: Primary neurons isolated from specific brain regions (e.g., cortex, hippocampus) or neuronal-like cell lines (e.g., Neuro2a) can be used to assess changes in cell viability (using assays like the MTT assay), morphology, and neurite outgrowth following treatment with the compound. researchgate.net

Electrophysiological Recordings: Techniques like patch-clamping can be used on single neurons to measure changes in membrane potential and ion channel currents. Multi-electrode arrays (MEAs) allow for the non-invasive, long-term recording of extracellular field potentials from a network of cultured neurons, providing insight into how N(3)-Phenacyluridine modulates neuronal excitability, network synchrony, and bursting activity, which are all relevant to CNS depression. metrionbiosciences.com

Assays for Antinociceptive Activity: The pain-relieving properties of N(3)-Phenacyluridine and its analogues can be explored using cell-based assays that target key components of nociceptive pathways. nih.gov

Ion Channel Assays: Many analgesic drugs target ion channels involved in pain signaling, such as voltage-gated sodium channels (NaV) or Transient Receptor Potential (TRP) channels. nih.govnih.gov Cell lines engineered to express specific channel subtypes (e.g., HEK293 cells expressing NaV1.7) can be used in high-throughput screening formats. nih.gov Fluorescence-based assays that measure changes in membrane potential or intracellular calcium can quickly identify if N(3)-Phenacyluridine has an inhibitory effect on these channels. tandfonline.com

Receptor Activity Assays: Since N(3)-Phenacyluridine interacts with GABAA receptors, cell-based assays can be used to measure the functional outcome of this binding, for example, by measuring chloride ion influx in response to GABA in the presence and absence of the compound. nih.gov

Inflammation and Cytotoxicity Assays: The link between inflammation and pain can be probed using macrophage cell lines (e.g., RAW264.7). These cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS), and assays can measure the ability of N(3)-Phenacyluridine to reduce the production of inflammatory mediators (e.g., nitric oxide, cytokines) and assess its cytotoxicity. tandfonline.commdpi.com

Future Research Directions and Translational Perspectives

Deepening Understanding of Uridine (B1682114) Receptor Pharmacology

The hypnotic effects of N(3)-Phenacyluridine are thought to be mediated through a novel "uridine receptor," a concept that emerged after studies showed the compound had low affinity for other known central nervous system receptors like benzodiazepine (B76468), GABA, 5-HT, and adenosine (B11128) receptors. oup.comresearchgate.netnih.govnih.gov Research demonstrated that [3H]N3-Phenacyluridine binds specifically to synaptic membranes in the bovine and rat brain, with a distribution pattern highest in the striatum, followed by the thalamus and cerebral cortex. researchgate.netnih.gov

Despite these foundational findings, the uridine receptor remains poorly characterized. Future research must prioritize the molecular identification and cloning of this receptor. Elucidating its protein structure, identifying its subtypes, and mapping its precise distribution in the human brain are critical next steps. Furthermore, understanding the downstream signaling cascades initiated by receptor activation is essential. Investigating how N(3)-Phenacyluridine binding translates into a cascade of intracellular events leading to its sedative and hypnotic effects will be crucial. While some studies have explored a potential interaction with the benzodiazepine site on the GABAA receptor, the affinity is low, suggesting this may only be a partial or secondary mechanism. oup.comnih.govresearchgate.net A deeper pharmacological investigation is needed to clarify the primary pathway and any potential cross-talk with other receptor systems.

| Receptor | Finding | Reference |

| Uridine Receptor | Proposed as the primary binding site for the hypnotic activity of N(3)-Phenacyluridine and its derivatives. | oup.comresearchgate.netnih.gov |

| Benzodiazepine Receptor | N(3)-Phenacyluridine inhibits [3H]flunitrazepam binding in a competitive manner, but with low affinity (IC50 = 129 μM), suggesting a possible partial mediation of its effects. | nih.govresearchgate.net |

| GABA, 5-HT, Adenosine Receptors | The compound exhibits very low affinity for these receptors, indicating they are not its primary targets. | oup.comresearchgate.netnih.gov |

Design and Synthesis of Next-Generation N(3)-Phenacyluridine Analogues

Structure-activity relationship (SAR) studies have provided initial insights into the chemical features required for the biological activity of N(3)-Phenacyluridine. For instance, the presence of the ribose moiety is critical, as analogues lacking it, such as N(3)-phenacyluracil, are devoid of hypnotic activity. researchgate.netnih.govelte.hu The metabolic reduction of the keto group in the phenacyl moiety to a hydroxyl group produces N(3)-(S)-(+)-α-hydroxy-β-phenethyluridine, a metabolite that shows high affinity for the uridine receptor and potent hypnotic effects. researchgate.netnih.gov This highlights the stereospecificity and importance of this chemical position.

Future research should leverage these initial findings to design and synthesize next-generation analogues with improved pharmacological profiles. Key goals would be to enhance potency, increase receptor selectivity, improve metabolic stability, and optimize blood-brain barrier penetration. Systematic modifications could be explored at several positions:

The Phenacyl Ring: Synthesis of derivatives with different substituents on the phenyl ring could modulate binding affinity and specificity. Studies have already shown that derivatives like N(3)-(2',4'-Dimethoxyphenacyl)uridine possess significantly higher antinociceptive effects than the parent compound. researchgate.netresearchgate.net

The Uracil (B121893) Core: While the core seems essential, minor modifications could be explored to fine-tune activity.

The Ribose Moiety: Although essential for activity, modifications that maintain the necessary conformation while improving drug-like properties could be beneficial. researchgate.net

These efforts could lead to the development of compounds that are not only powerful research tools but also candidates for clinical development for conditions like insomnia or anxiety. researchgate.netnih.gov

| Compound/Modification | Key Finding | Reference |

| N(3)-Phenacyluridine | Parent compound with potent hypnotic activity. | researchgate.netnih.gov |

| N(3)-Benzyluridine | An early analogue that also demonstrated hypnotic effects. | nih.govresearchgate.net |

| N(3)-phenacyluracil (lacks ribose) | No hypnotic activity, demonstrating the necessity of the ribose moiety. | researchgate.netelte.hu |

| N(3)-(S)-(+)-α-hydroxy-β-phenethyluridine | Active metabolite with high affinity for the uridine receptor and strong hypnotic activity. | researchgate.netnih.gov |

| N(3)-(2',4'-Dimethoxyphenacyl)uridine | Showed antinociceptive effects 5.8 times greater than N(3)-phenacyluridine. | researchgate.net |

Exploration of N(3)-Phenacyluridine as a Chemical Biology Tool in Neurobiological Research

Beyond its direct therapeutic potential, N(3)-Phenacyluridine and its derivatives represent valuable chemical probes for exploring fundamental neurobiological processes. The availability of a radiolabeled version, [3H]N3-Phenacyluridine, has already been instrumental in initial receptor binding assays and mapping studies. oup.comresearchgate.net

Future applications could involve:

Advanced Brain Imaging: Development of positron emission tomography (PET) or single-photon emission computed tomography (SPECT) radioligands based on the N(3)-Phenacyluridine scaffold could allow for the in vivo visualization and quantification of uridine receptors in the human brain. This would be invaluable for studying receptor changes in sleep disorders, epilepsy, and neurodegenerative diseases. elte.hu

Mechanism of Sleep Regulation: As a compound that promotes sleep, N(3)-Phenacyluridine can be used as a tool to dissect the neural circuits and molecular pathways that govern sleep and wakefulness. oup.comnih.gov

Pain Pathway Investigation: The demonstrated antinociceptive properties of N(3)-Phenacyluridine and its analogues suggest a role in pain modulation. researchgate.netmdpi.com These compounds can be used to investigate the involvement of uridine signaling in nociceptive pathways.

Affinity Probes: Synthesizing analogues with photo-affinity labels or other reactive groups could enable the irreversible labeling and subsequent isolation and identification of the uridine receptor protein, a crucial step toward its molecular characterization.

Integration of Omics Data for Systems-Level Understanding

To move beyond a single receptor-ligand interaction, future research should employ a systems biology approach. The integration of multi-omics data can provide a holistic view of the biological impact of N(3)-Phenacyluridine. stanford.educmbio.io This involves analyzing the global changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to the compound. numberanalytics.commdpi.com

By treating neuronal cells or animal models with N(3)-Phenacyluridine and applying these high-throughput technologies, researchers could:

Identify entire signaling pathways and gene regulatory networks modulated by the compound. stanford.edufrontiersin.org

Discover novel downstream targets and off-target effects.

Uncover biomarkers that correlate with the compound's hypnotic or antinociceptive response.

Build comprehensive models of the compound's mechanism of action, connecting receptor binding to widespread changes in cellular function. numberanalytics.com

This systems-level approach is crucial for understanding the full spectrum of the compound's effects and for predicting its physiological impact in a complex biological system. frontiersin.org

Advanced Computational Modeling for Mechanism Prediction

Computational modeling offers a powerful, predictive framework to guide and accelerate research on N(3)-Phenacyluridine. nih.gov Advanced computational techniques can be applied to several key areas:

Receptor-Ligand Docking: Once the structure of the uridine receptor is identified, molecular docking simulations can predict the precise binding mode of N(3)-Phenacyluridine and its analogues. This can reveal key amino acid interactions and explain the basis of the observed structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of various analogues with their biological activities, QSAR can be used to predict the potency of novel, yet-to-be-synthesized compounds. researchgate.net This can rationalize the design of next-generation derivatives and prioritize synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the receptor when the ligand is bound, providing insights into the mechanisms of receptor activation and conformational changes that initiate signaling. mdpi.com

Systems-Level Modeling: Integrating experimental omics data into computational models of neuronal networks can help simulate the emergent properties of N(3)-Phenacyluridine's action, from the cellular to the circuit level. plos.orgplos.org

By combining these in silico methods with experimental validation, the research and development cycle for novel uridine-based therapeutics can be made significantly more efficient and insightful.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.